molecular formula C19H20N4O3S B13659229 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide

Katalognummer: B13659229
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: MWLCORMWTLWKCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide is a complex organic compound that features a thiazole ring, a phenyl group with diethoxy substituents, and a picolinimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which is then coupled with the diethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H20N4O3S

Molekulargewicht

384.5 g/mol

IUPAC-Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C19H20N4O3S/c1-3-25-16-9-8-12(10-17(16)26-4-2)19-22-15(11-27-19)13-6-5-7-14(21-13)18(20)23-24/h5-11,24H,3-4H2,1-2H3,(H2,20,23)

InChI-Schlüssel

MWLCORMWTLWKCZ-UHFFFAOYSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)/C(=N/O)/N)OCC

Kanonische SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=NO)N)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.